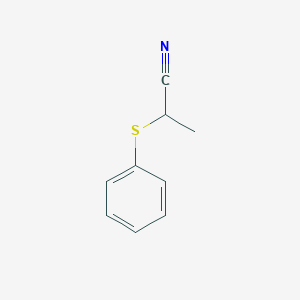

2-(苯基硫基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Phenylthio)propanenitrile is an organic compound that belongs to the class of nitriles . Nitriles are organic compounds that contain a -CN group, also known as a cyano group . The -CN group in nitriles is polar, which means it has a significant effect on the physical and chemical properties of these compounds .

Synthesis Analysis

Nitriles can be synthesized from various precursors. One common method involves the dehydration of amides . In this process, an amide is heated with phosphorus (V) oxide (P4O10), which removes water from the amide group to form a nitrile . Another method involves the reaction of a halogenoalkane with a cyanide ion, which replaces the halogen with a -CN group .Molecular Structure Analysis

The molecular structure of nitriles is characterized by a triple bond between the carbon and nitrogen in the -CN group . This triple bond is formed by the overlap of two p orbitals, one from the carbon atom and one from the nitrogen atom . The presence of this triple bond gives nitriles their unique physical and chemical properties .Chemical Reactions Analysis

Nitriles undergo various chemical reactions. For instance, they can be hydrolyzed under both acidic and basic conditions to form carboxylic acids . They can also be reduced to form primary amines . The reduction of a nitrile to a primary amine involves the nucleophilic attack of a hydride ion on the electrophilic carbon in the nitrile, forming an imine anion .Physical and Chemical Properties Analysis

Nitriles are generally polar molecules due to the electronegativity of the nitrogen atom in the -CN group . This polarity contributes to their relatively high boiling points and solubility in water . The physical and chemical properties of a specific nitrile, such as 2-(Phenylthio)propanenitrile, would depend on its molecular structure .科学研究应用

合成与杂环化合物开发

包括 2-(苯硫基)丙烯腈在内的 2-氨基-2-烷基(芳基)丙烯腈是合成咪唑衍生物、恶唑和异噻唑等多种杂环体系的关键前体。这些化合物具有各种化学和生物学性质,使其在开发新药和材料方面具有重要意义 (Drabina & Sedlák, 2012)。

晶体结构分析

2-(苯硫基)丙烯腈衍生物的晶体结构因其分子构型和分子间相互作用而受到研究。此类分析对于理解这些化合物的物理和化学性质至关重要,并影响它们在各个领域的应用 (Sharma et al., 2014)。

席夫碱配合物合成

2-(苯硫基)丙烯腈衍生物用于与各种金属离子合成席夫碱配合物。这些配合物因其化学结构和性质(包括抗菌活性)而得到表征。此类研究有助于开发在生物技术和材料科学中具有潜在应用的新材料 (Kafi‐Ahmadi & Marjani, 2019)。

合成应用

2-(苯硫基)丙烯腈用作各种化学反应中的合成当量。它在合成其他有价值的合成子中的用途证明了它在有机合成和药物开发中的重要性 (Chen et al., 2006)。

二硫代氨基甲酸酯配合物

基于 2-(苯硫基)丙烯腈衍生物的金属二硫代氨基甲酸酯配合物研究揭示了其结构和光谱特征的见解。此类研究对于开发具有独特性质的新材料具有重要意义 (Halimehjani et al., 2015)。

抗菌和抗真菌应用

研究表明,2-(苯硫基)丙烯腈衍生物表现出抗菌和抗真菌活性,突出了它们在医学和农业应用中作为生物活性化合物的潜力 (Behbehani et al., 2011; Itoh et al., 2001)。

电化学研究

2-(苯硫基)丙烯腈衍生物也因其电化学性质而受到研究,为锂离子电池的更安全、更高效的电解质的开发做出了贡献 (Liu et al., 2016)。

发光性能

2-(苯硫基)丙烯腈衍生物的发光性能在各种研究中得到探索,这对于开发用于技术应用的新型发光材料具有重要意义 (Awaleh et al., 2008)。

作用机制

The mechanism of action of nitriles depends on the specific reaction they are involved in. For example, in the reduction of a nitrile to a primary amine, a hydride ion acts as a nucleophile and attacks the electrophilic carbon in the nitrile, forming an imine anion . This imine anion can then accept a second hydride to form a dianion .

安全和危害

The safety and hazards associated with nitriles depend on the specific compound. For instance, propionitrile, a simple aliphatic nitrile, is a colorless liquid that is used as a solvent and a precursor to other organic compounds . It does not have an OSHA permissible exposure limit, but the NIOSH recommended exposure limit is 6 ppm .

未来方向

Nitriles, including 2-(Phenylthio)propanenitrile, have potential applications in various fields due to their unique physical and chemical properties. They can serve as precursors to other organic compounds, and their reactivity makes them useful in synthetic chemistry . Future research may explore new methods of synthesizing nitriles, novel reactions involving nitriles, and potential applications of these compounds in areas such as materials science, pharmaceuticals, and more .

属性

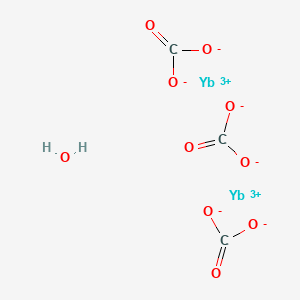

IUPAC Name |

2-phenylsulfanylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJIVFUDWSGSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)SC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2688031.png)

![3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2688037.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2688040.png)

![1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide](/img/structure/B2688041.png)

![(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2688045.png)

![ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate](/img/structure/B2688049.png)